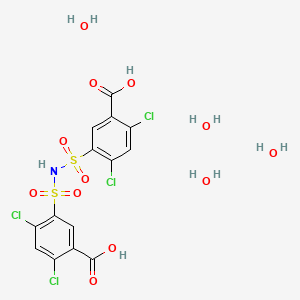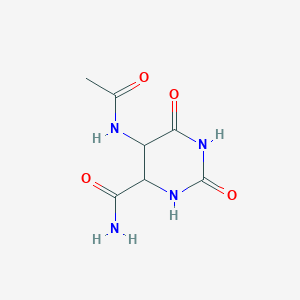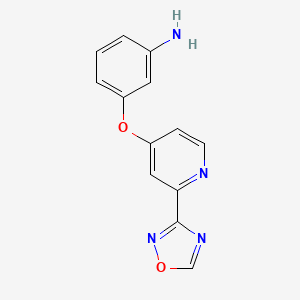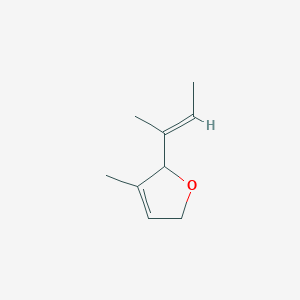
Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate is a compound that belongs to the class of heterocyclic organic compounds. It features a thiophene ring, an oxadiazole ring, and a benzoate ester group. These structural components endow the compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a thiophene derivative with a hydrazine derivative to form the oxadiazole ring, followed by esterification to introduce the benzoate group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The benzoate ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar electronic properties.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and have comparable biological activities.
Benzoate esters: These compounds feature the benzoate ester group and have similar chemical reactivity.
Propiedades
Número CAS |
823195-12-6 |
|---|---|
Fórmula molecular |
C15H12N2O3S |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
ethyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C15H12N2O3S/c1-2-19-15(18)11-6-3-5-10(9-11)14-16-13(17-20-14)12-7-4-8-21-12/h3-9H,2H2,1H3 |
Clave InChI |
MJQVYISGGJPDJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)


![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)







![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)

